Cobalt(3+);trinitrate

Description

Cobalt(3+); trinitrate, also known as tris(ethylenediamine)cobalt(III) nitrate, is a coordination complex with the formula $ \text{C}6\text{H}{24}\text{CoN}9\text{O}9 $ and a molecular weight of 425.24 g/mol . It exists as an orange crystalline solid with a melting point exceeding 250°C. The compound comprises a cobalt(III) center coordinated by three ethylenediamine ligands and three nitrate counterions. Its primary applications include catalysis, materials science, and biomedical research, particularly in hypoxia-activated drug delivery systems .

Propriétés

Numéro CAS |

15520-84-0 |

|---|---|

Formule moléculaire |

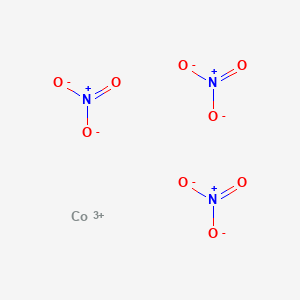

Co(NO3)3 |

Poids moléculaire |

244.95 g/mol |

Nom IUPAC |

cobalt(3+);trinitrate |

InChI |

InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |

Clé InChI |

JGDIMKGYTAZXOY-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

Synonymes |

Cobalt(III) nitrate. |

Origine du produit |

United States |

Méthodes De Préparation

Small-Scale Synthesis (Five-Gallon Vessel)

-

Reagents:

-

Cobalt(II) nitrate (880 g, 3.0 mol)

-

Concentrated HNO₃ (360 g, 5.4 mol)

-

Activated carbon (40 g, 3.3 mol C)

-

Ammonia gas (500 g)

-

Oxygen gas (15 SCFH flow rate)

-

-

Procedure:

Large-Scale Synthesis (19,000 mL Vessel)

-

Modifications:

Advantages Over Traditional Methods:

-

95% yield due to optimized oxidation kinetics.

-

Lower energy consumption from reduced heating/cooling requirements.

Role of Activated Carbon and Reaction Monitoring

Activated carbon serves as a heterogeneous catalyst, providing surface sites for O₂ adsorption and electron transfer during Co(II) → Co(III) oxidation. Its inclusion at 1–7.6 wt.% significantly accelerates the reaction rate.

Spectroscopic Monitoring:

-

UV/Vis spectroscopy at 505 nm tracks the disappearance of Co(II) species (ε = 0.110 for diluted samples).

-

Absorbance thresholds ensure complete oxidation before product isolation.

Crystallization and Purification Techniques

Post-synthesis purification is critical for removing residual carbon and ammonium nitrate byproducts.

Recrystallization Protocol

-

Dissolve crude HACN in hot, dilute HNO₃ (70–90°C).

-

Perform hot filtration to remove carbon particles.

-

Cool filtrate to 0°C to precipitate pure HACN.

-

Wash with deionized water and ethanol to eliminate excess nitrate.

Yield Enhancement:

-

Recycling mother liquor from prior batches reduces reagent waste.

-

Slow cooling (0.5°C/min) promotes large crystal formation.

Comparative Analysis of Synthesis Methods

| Parameter | H₂O₂ Method | O₂ Method |

|---|---|---|

| Oxidant | H₂O₂ | O₂ |

| Temperature Range | 70–90°C | 35–42°C |

| Catalyst | Activated Carbon | Activated Carbon |

| Yield | 88–90% | 95% |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Challenges and Considerations in Large-Scale Production

Temperature Control

Exothermic oxidation requires precise cooling to maintain 35–42°C, necessitating jacketed reactors or external heat exchangers.

Environmental Impact

-

Nitric acid and ammonia emissions require scrubbers.

-

Activated carbon filtration and recycling reduce solid waste.

Analyse Des Réactions Chimiques

Types of Reactions

Cobalt(3+);trinitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to cobalt(II) compounds using reducing agents.

Substitution: The nitrate ions in cobalt trinitrate can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligands like ammonia, ethylenediamine, and phosphines are used in substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state cobalt compounds.

Reduction: Cobalt(II) compounds.

Substitution: Various cobalt coordination complexes with different ligands.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cobalt(3+); trinitrate has the chemical formula . The compound consists of a cobalt ion surrounded by six ammonia ligands, forming an octahedral geometry. The nitrate ions balance the charge of the cobalt ion, contributing to the compound's stability and reactivity.

Applications in Chemistry

Cobalt(3+); trinitrate serves as a precursor for synthesizing various cobalt complexes, which are crucial in coordination chemistry. Its ability to act as an oxidizing agent makes it valuable in redox reactions.

Key Chemical Applications:

- Catalysis: Utilized in organic synthesis and industrial processes as a catalyst precursor.

- Synthesis of Other Complexes: Acts as a building block for developing new materials and compounds.

| Application Type | Description |

|---|---|

| Catalysis | Precursor for catalysts in organic synthesis |

| Synthesis | Building block for other cobalt complexes |

Biological Applications

Research into the biological activity of cobalt complexes, including hexaamminecobalt(III) nitrate, has revealed potential therapeutic applications. While its direct biological effects are not fully understood, studies suggest interactions with biomolecules that could be leveraged for medical purposes.

Biological Research Insights:

- Medical Imaging: Investigated for potential use in imaging techniques due to its unique properties.

- Therapeutic Agent: Explored for its role in drug delivery systems.

Industrial Applications

In industrial settings, cobalt(3+); trinitrate is used in the production of pigments and ceramics. Its vibrant color and stability make it an attractive choice for various applications.

Industrial Uses:

- Pigment Production: Employed in creating colored materials.

- Ceramics: Used as a stabilizer in ceramic formulations.

| Industry Application | Description |

|---|---|

| Pigments | Source of vibrant colors for materials |

| Ceramics | Stabilizer in ceramic production |

Case Study 1: Semiconductor Fabrication

A study highlighted the use of a mixed-valence cobalt complex derived from cobalt(3+); trinitrate in fabricating photosensitive Schottky barrier diodes. The complex demonstrated semiconductor properties with enhanced conductivity under illumination, showcasing its potential in electronic applications .

Case Study 2: Coordination Chemistry

Research on hexaamminecobalt(III) nitrate has shown its effectiveness as a precursor in coordination chemistry studies. It has been utilized to synthesize various cobalt complexes that exhibit unique catalytic properties, further expanding its applicability .

Mécanisme D'action

The mechanism of action of cobalt trinitrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt trinitrate can release nitrate ions, which can participate in nitric oxide signaling pathways. The cobalt ion can also interact with proteins and enzymes, affecting their function and activity. The exact mechanism of action depends on the specific application and the environment in which cobalt trinitrate is used.

Comparaison Avec Des Composés Similaires

Structural and Compositional Differences

Cobalt(3+); Trinitrate

- Coordination Geometry : Octahedral, with three bidentate ethylenediamine ligands and three nitrate ions.

- Oxidation State : Co³⁺, stabilized by strong-field ligands (ethylenediamine), which enhance kinetic inertness .

Cobalt(II) Nitrate ($ \text{Co(NO}3\text{)}2\cdot n\text{H}_2\text{O} $)

- Hydrates: Exists as $ n = 0, 2, 4, 6 $. The hexahydrate ($ \text{Co(NO}3\text{)}2\cdot6\text{H}_2\text{O} $) is most common.

- Oxidation State : Co²⁺, more prone to oxidation compared to Co³⁺ complexes .

Iron(III) Nitrate ($ \text{Fe(NO}3\text{)}3 $)

- Structure: Typically a non-coordinated ionic solid with $ \text{Fe}^{3+} $ and $ \text{NO}_3^- $.

- Oxidation State : Fe³⁺, less redox-active than Co³⁺ due to higher stability in the +3 state .

Nickel(II) Nitrate ($ \text{Ni(NO}3\text{)}2 $)

Physical and Chemical Properties

Key Observations :

- Cobalt(3+); trinitrate’s high melting point and moderate solubility contrast with the hygroscopic, low-melting Co(II) and Ni(II) nitrates.

- XANES studies confirm that Co³⁺ complexes exhibit distinct absorption edges (~7727 eV) compared to Co²⁺ (~7723 eV), reflecting differences in electronic structure .

Redox Behavior and Reactivity

- Cobalt(3+); Trinitrate : Resists reduction under physiological conditions, making it suitable for controlled drug release in hypoxic tumor environments .

- Cobalt(II) Nitrate : Readily oxidizes to Co³⁺ in air, limiting its use in redox-sensitive applications. LD₅₀ in rats is 434–691 mg/kg, indicating higher acute toxicity compared to Co³⁺ complexes .

- Iron(III) Nitrate : Less redox-active; primarily used as an oxidizing agent in organic synthesis .

Q & A

Q. What experimental methods are used to determine crystal structure changes during phase transitions in cobalt(III) trinitrate complexes?

To analyze structural changes during phase transitions, single-crystal X-ray diffraction (SCXRD) is employed at varying temperatures. For example, phase III of Λ-cobalt(III) sepulchrate trinitrate was studied at 100 K using SCXRD, with data processed via the EVAL15 software suite . Satellite reflections up to the 2nd order were indexed using modulation wave vectors (e.g., q₁ = (σₕ, σₕ, 0)), revealing incommensurate structural distortions. Neutron and synchrotron diffraction experiments further track temperature-dependent symmetry reductions (e.g., hexagonal to monoclinic) below transition temperatures like Tc1 ≈ 133 K .

Q. How do hydrogen bonding networks influence phase stability in cobalt(III) trinitrate complexes?

Competitive N–H···O and C–H···O hydrogen bonds govern phase transitions. In Λ-cobalt(III) sepulchrate trinitrate, N–H···O interactions dominate at higher temperatures, while C–H···O bonds become significant upon cooling, leading to structural frustration. The phase diagram (Figure 2 in original studies) illustrates how these interactions synergize or compete, with H···O distances varying between 2.2–2.7 Å in modulated phases .

Q. What parameters are critical for constructing a phase diagram of cobalt(III) trinitrate complexes?

Key parameters include modulation wave vectors (e.g., q₁, q₂), transition temperatures (Tc1, Tc3), and symmetry changes. For instance, the incommensurate phase between Tc1 (133 K) and Tc3 (98 K) is characterized by a (3+1)D modulated structure, with orthohexagonal domain splitting reducing symmetry .

Q. How should low-temperature crystallographic experiments be designed for cobalt(III) trinitrate systems?

Use cryogenic SCXRD (e.g., 100 K) to capture satellite reflections and split Bragg peaks. Synchrotron radiation enhances resolution for detecting weak satellite intensities. Data integration must account for pseudo-merohedral twinning, requiring domain-specific refinement using software like JANA2006 .

Advanced Research Questions

Q. How can contradictions in satellite reflection intensities and missing mixed-order satellites be resolved in incommensurate phases?

Satellite intensity discrepancies (e.g., ‹I›q1:‹I›q2 ≈ 10:14) arise from lower-symmetry domain structures. Indexing via three orthohexagonal cells (rotated 120°) simplifies modulation to (3+1)D, aligning q vectors with individual domains. Missing mixed-order satellites (e.g., hkl11) suggest domain-selective modulation, validated by light microscopy and Raman scattering .

Q. What methodologies address twin domain overlaps in structural refinement of cobalt(III) trinitrate complexes?

Severe peak overlap in twinned data requires partitioning reflections into subsets (main domain + three satellite domains). Apply twin laws (e.g., C2 or C2₁ symmetry) and refine TLS parameters for rigid-body motion. Despite high internal consistency factors (Rint > 10%), averaging data across domains in C2₁ space group resolves symmetry conflicts .

Q. How do molecular distortions (e.g., CoN₆ octahedra) vary across phases, and what analytical tools quantify these changes?

CoN₆ octahedral distortions increase in lower-symmetry phases. Use JANA2006 to refine anisotropic displacement parameters and compare torsion angles. In phase III, CoN₆ exhibits greater distortion than in phase I, with nitrate group C showing larger modal displacements (e.g., 0.5 Å shifts in (001) plane) .

Q. What are the implications of unequal satellite reflection intensities for symmetry models in modulated structures?

Inequivalent satellite intensities contradict hexagonal symmetry, which requires equivalent intensities under sixfold rotation. Orthohexagonal domain indexing (σₒ = 2σₕ) resolves this by reducing symmetry to monoclinic, as confirmed by split Bragg peaks and Raman data .

Methodological Recommendations

- Data Collection : Use high-resolution SCXRD with cryogenic cooling (e.g., 100 K) to capture modulation details.

- Software : EVAL15 for data processing; JANA2006 for refining twin domains and TLS parameters .

- Validation : Cross-validate crystallographic results with Raman spectroscopy and light microscopy to confirm domain structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.